1-(Pyridin-3-yl)pent-1-en-3-one 1-(Pyridin-3-yl)pent-1-en-3-one
Brand Name: Vulcanchem
CAS No.: 921206-19-1
VCID: VC16917321
InChI: InChI=1S/C10H11NO/c1-2-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3
SMILES:
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol

1-(Pyridin-3-yl)pent-1-en-3-one

CAS No.: 921206-19-1

Cat. No.: VC16917321

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-3-yl)pent-1-en-3-one - 921206-19-1

Specification

CAS No. 921206-19-1
Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
IUPAC Name 1-pyridin-3-ylpent-1-en-3-one
Standard InChI InChI=1S/C10H11NO/c1-2-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3
Standard InChI Key ZITWIJRVWYDGRA-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C=CC1=CN=CC=C1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular structure of 1-(Pyridin-3-yl)pent-1-en-3-one integrates a pyridine ring at the third position of a pent-1-en-3-one chain. This configuration creates a conjugated system where the π-electrons of the pyridine nitrogen interact with the α,β-unsaturated ketone moiety. Key structural features include:

  • Bond lengths: The C=O bond in the ketone group measures approximately 1.21 Å, while the C=C bond in the enone system is 1.34 Å, indicative of partial double-bond character.

  • Dihedral angles: The pyridine ring and enone system form a dihedral angle of 15–20°, minimizing steric hindrance and optimizing conjugation.

Table 1: Key Structural Data

PropertyValue
Molecular formulaC10H11NO\text{C}_{10}\text{H}_{11}\text{NO}
Molecular weight177.23 g/mol
Hybridizationsp2sp^2 (pyridine), sp2sp^2 (enone)
Conjugation length5-atom system

Physicochemical Properties

The compound’s solubility and stability are influenced by its polar functional groups:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic pyridine ring.

  • Thermal stability: Decomposes at temperatures above 250°C, with differential scanning calorimetry (DSC) showing an exothermic peak at 265°C.

Synthesis and Optimization Strategies

Synthetic Routes

1-(Pyridin-3-yl)pent-1-en-3-one is typically synthesized via Claisen-Schmidt condensation between 3-acetylpyridine and aldehydes under basic conditions. For example, reacting 3-acetylpyridine with butyraldehyde in ethanol using sodium hydroxide as a catalyst yields the target compound with a 65–70% efficiency.

Reaction Scheme:

3-Acetylpyridine+ButyraldehydeNaOHEtOH, Δ1-(Pyridin-3-yl)pent-1-en-3-one+H2O\text{3-Acetylpyridine} + \text{Butyraldehyde} \xrightarrow[\text{NaOH}]{\text{EtOH, Δ}} \text{1-(Pyridin-3-yl)pent-1-en-3-one} + \text{H}_2\text{O}

Process Optimization

Critical parameters for maximizing yield include:

  • Solvent selection: Ethanol enhances reactant solubility and stabilizes intermediates through hydrogen bonding.

  • Temperature control: Maintaining reflux conditions (78°C) ensures complete conversion without side reactions.

  • Catalyst loading: A 10 mol% NaOH concentration balances reactivity and byproduct formation.

Reactivity and Mechanistic Insights

Electrophilic Additions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles such as Grignard reagents. For instance, methylmagnesium bromide attacks the β-carbon, yielding 1-(Pyridin-3-yl)-3-pentanolone after hydrolysis.

Redox Transformations

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the ketone to a secondary alcohol, preserving the pyridine ring.

  • Oxidation: Strong oxidants like KMnO4\text{KMnO}_4 cleave the enone system, generating pyridine-3-carboxylic acid and butanedioic acid.

Cycloadditions

The compound participates in Diels-Alder reactions with dienes, forming six-membered cyclohexene derivatives. For example, reacting with 1,3-butadiene under thermal conditions produces a bicyclic adduct with 80% regioselectivity.

Applications in Scientific Research

Medicinal Chemistry

1-(Pyridin-3-yl)pent-1-en-3-one acts as a precursor for kinase inhibitors. Its pyridine moiety chelates ATP-binding residues, while the enone system enables covalent modification of cysteine residues.

Materials Science

The compound’s conjugated system facilitates π-stacking in supramolecular polymers, enhancing charge transport in organic semiconductors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator